
Hosenkoside D
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hosenkoside D involves the extraction and isolation from the seeds of Impatiens balsamina L. . The process typically includes:
Extraction: The dried seeds are subjected to solvent extraction using methanol or ethanol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Hosenkoside D can undergo various chemical reactions, including:
Oxidation and Reduction: The hydroxyl groups present in the molecule can participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Aglycone and sugar moieties.
Oxidation and Reduction: Modified glycosides with altered hydroxyl groups.
Scientific Research Applications
Hosenkoside D has been studied for various scientific research applications, including:
Mechanism of Action
Hosenkoside D is part of a family of baccharane-type glycosides, which includes compounds such as Hosenkoside A, Hosenkoside B, Hosenkoside C, Hosenkoside F, Hosenkoside G, Hosenkoside K, and Hosenkoside M . These compounds share similar structural features but differ in their specific sugar moieties and aglycone structures . The uniqueness of this compound lies in its specific glycosidic linkages and biological activities .
Comparison with Similar Compounds
- Hosenkoside A
- Hosenkoside B
- Hosenkoside C
- Hosenkoside F
- Hosenkoside G
- Hosenkoside K
- Hosenkoside M
Biological Activity
Hosenkoside D is a baccharane-type glycoside derived from the plant species Impatiens balsamina. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
- Mechanisms of Action :
- Apoptosis Induction : this compound triggers programmed cell death in cancer cells, which is crucial for limiting tumor growth.
- Inhibition of Proliferation : It has been observed to significantly reduce cell proliferation in various cancer cell lines, including those resistant to conventional therapies.
- Signaling Pathways : The compound activates pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are critical for regulating cell survival and proliferation .
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties. It has demonstrated effectiveness against various pathogens, including bacteria and fungi.
- Antibacterial Effects : In vitro studies indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The compound has shown promise in combating fungal infections, further expanding its therapeutic applications.
Study 1: Anticancer Efficacy
A study published in Marine Drugs investigated the anticancer effects of this compound on lung cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of specific apoptotic markers. This study suggests that this compound could serve as a potential therapeutic agent for lung cancer treatment .
Study 2: Antimicrobial Applications
Another study focused on the antimicrobial properties of this compound. Researchers found that it exhibited strong inhibitory effects against a range of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The findings support its potential use as a natural antibiotic alternative .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C42H72O15 |
---|---|
Molecular Weight |
817.0 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O15/c1-21(16-43)23-8-13-42(20-53-23)15-14-40(4)22(35(42)52)6-7-27-38(2)11-10-28(57-37-34(51)32(49)30(47)25(18-45)56-37)39(3,26(38)9-12-41(27,40)5)19-54-36-33(50)31(48)29(46)24(17-44)55-36/h21-37,43-52H,6-20H2,1-5H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37-,38-,39-,40+,41+,42+/m0/s1 |
InChI Key |
AKYWEEHCEBAGNO-FWNFINTESA-N |
Isomeric SMILES |
C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO1 |
Canonical SMILES |
CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO1 |
Origin of Product |
United States |
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